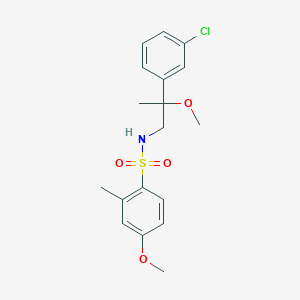![molecular formula C9H18ClNO B2924018 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride CAS No. 2306273-13-0](/img/structure/B2924018.png)
7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is an off-white solid that is typically stored at temperatures between 0-8°C . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride involves several steps. One common method starts with N-Boc-4-piperidone as the raw material. A Wittig reaction is carried out to prepare N-Boc-4-methylenepiperidine. This intermediate undergoes [2+2] cyclization catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, 2 mol/L hydrochloric acid in ethyl acetate is used to remove the Boc protecting group, yielding the target product, this compound, with a purity of 98% . This method is advantageous due to its use of economical and readily available reagents, simple operation, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and trichloroacetyl chloride for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the azaspiro ketone intermediate with sodium borohydride yields N-Boc-7-azaspiro-ol .
Scientific Research Applications
7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride is used in a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various compounds. In biology and medicine, it is used in the study of diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors, which are promising blood lipid-lowering agents . The compound’s unique structure makes it valuable for research in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride involves its interaction with molecular targets such as DGAT-1. DGAT-1 is an enzyme involved in the synthesis of triglycerides, and inhibitors of this enzyme can effectively reduce triglyceride levels in the blood . The compound’s structure allows it to bind to the active site of DGAT-1, inhibiting its activity and thereby reducing triglyceride synthesis.
Comparison with Similar Compounds
7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride can be compared with other similar compounds, such as 7-azaspiro[3.5]nonan-2-ol hydrochloride and 2-oxa-7-azaspiro[3.5]nonane hemioxalate . These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The unique structure of this compound, particularly its methanol and hydrochloride groups, distinguishes it from these similar compounds and contributes to its specific research applications.
Properties
IUPAC Name |
7-azaspiro[3.5]nonan-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-8-5-9(6-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBVJKFIFWQKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306273-13-0 |
Source


|
| Record name | {7-azaspiro[3.5]nonan-2-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2923935.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)


![4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2923941.png)
![4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B2923945.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923947.png)
![2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2923949.png)

![3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2923952.png)
![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)
![4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2923955.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)
